N-(6-cyano-1,3-benzodioxol-5-yl)-2-methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodioxole ring, an oxadiazole ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. Common steps may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Oxadiazole Ring: This often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.
Reduction: Reduction reactions could target the cyano group or the oxadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used in the study of enzyme mechanisms or cellular processes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential use in treating diseases such as cancer or infections.
Diagnostic Tools: Used in imaging or diagnostic assays.
Industry
Materials Science:
Agriculture: Possible use as agrochemicals or pesticides.
Wirkmechanismus
The mechanism of action for N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole rings.
Oxadiazole Derivatives: Compounds featuring the oxadiazole ring.
Sulfonamides: Other sulfonamide-containing compounds.
Uniqueness
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other compounds.
Eigenschaften
Molekularformel |
C23H16N4O6S |
---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-2-methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H16N4O6S/c1-30-18-8-7-15(23-26-25-22(33-23)14-5-3-2-4-6-14)10-21(18)34(28,29)27-17-11-20-19(31-13-32-20)9-16(17)12-24/h2-11,27H,13H2,1H3 |
InChI-Schlüssel |
LWYXKICEIQPDEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)NC4=CC5=C(C=C4C#N)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.